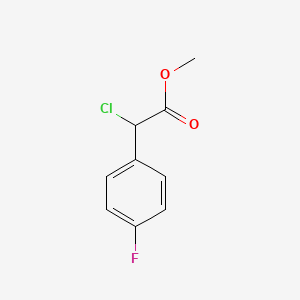
Methyl 2-(4-fluorophenyl)-2-chloroacetate
Vue d'ensemble
Description
“Methyl 2-(4-fluorophenyl)-2-chloroacetate” is a chemical compound with the empirical formula C9H8ClFO2 . It is a solid substance and appears as a clear colorless to light yellow liquid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-fluorophenyl)-2-chloroacetate” involves a fluorophenyl group attached to a chloroacetate group via a carbon atom . The SMILES string representation of the molecule isClC1=C(C=CC(F)=C1)CC(OC)=O . Physical And Chemical Properties Analysis
“Methyl 2-(4-fluorophenyl)-2-chloroacetate” has a molecular weight of 202.61 . It appears as a clear colorless to light yellow liquid .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
Several studies have focused on the synthesis of novel compounds using methyl 2-(4-fluorophenyl)-2-chloroacetate or related structures as intermediates, demonstrating its utility in pharmaceutical research. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, showcases the compound's role in the development of new therapeutic agents (Jianqing Zhang et al., 2019). Additionally, compounds with 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moiety have shown excellent anti-inflammatory activity, highlighting the potential of derivatives in medical applications (M. S. Karthikeyan & B. S. Holla, 2008).
Structural Characterization and Chemical Analysis
Research also extends to the structural analysis and characterization of compounds derived from methyl 2-(4-fluorophenyl)-2-chloroacetate. For example, the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles provide insights into the molecular structure and potential applications of these derivatives (B. Kariuki et al., 2021).
Biological Activity and Drug Development
The compound's derivatives have been evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group have shown significant inhibitory activity against CDC25B, a target for cancer therapy (Yong Ding et al., 2016). Furthermore, the synthesis and evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant agents underscore the potential of derivatives in addressing various health concerns (Nilesh B. Chauhan et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-chloro-2-(4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLXTMDPQAOBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluorophenyl)-2-chloroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



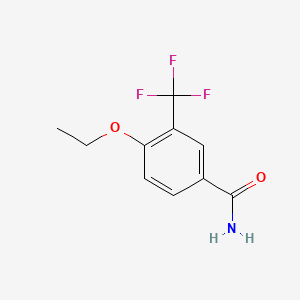
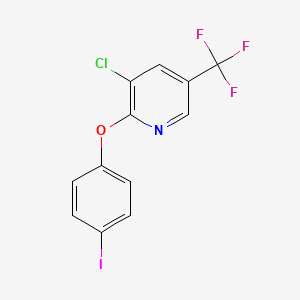
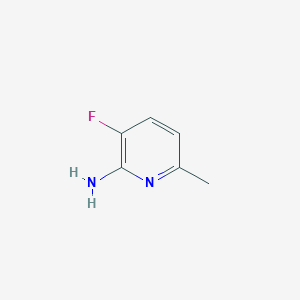
![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)
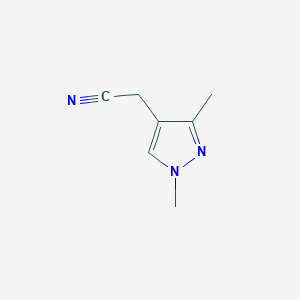
![Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B1441909.png)
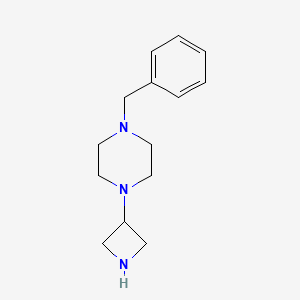
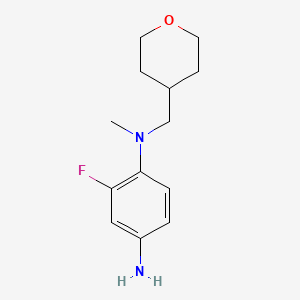
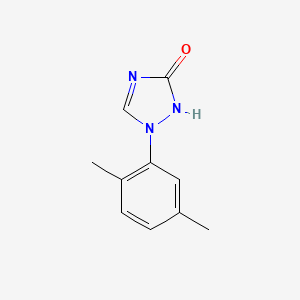
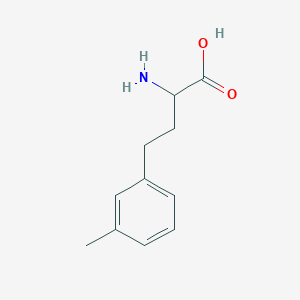
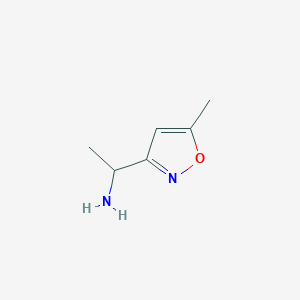
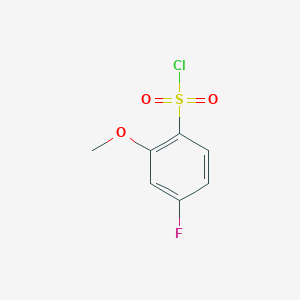
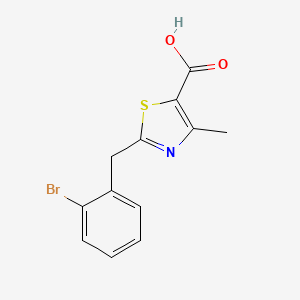
![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)